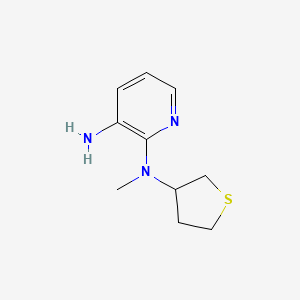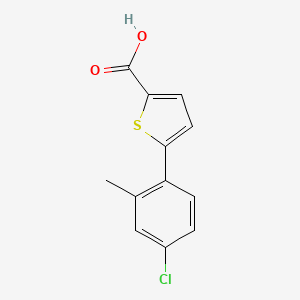
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
説明
3-(4-Chlorophenyl)carbamoyl)phenyl)boronic acid, also known as CPB, is a boronic acid derivative that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. CPB is known for its ability to form stable complexes with a variety of molecules, making it a useful tool in the synthesis of complex molecules.
作用機序
Target of Action
The primary target of the compound (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall reaction mechanism that also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability could be influenced by its stability in aqueous environments .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, and the compound’s role as an organoboron reagent is crucial for the success of this reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment .
実験室実験の利点と制限
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a number of advantages for lab experiments. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. In addition, this compound is known for its ability to form stable complexes with a variety of molecules, making it a useful tool in the synthesis of complex molecules.
However, there are also some limitations to using this compound in lab experiments. It is a highly reactive compound, and it can react with a variety of other compounds, leading to unwanted side reactions. In addition, this compound is a toxic compound, and it should be handled with care.
将来の方向性
There are a number of potential future directions for the use of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid. It could be used in the development of new pharmaceuticals, as well as in the synthesis of novel materials and nanomaterials. It could also be used to develop new methods for the synthesis of complex molecules. In addition, this compound could be used to develop new methods for the purification of compounds. Finally, this compound could be used to develop new methods for the modification of existing compounds.
科学的研究の応用
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a variety of scientific research applications. It has been used in the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. It has also been used in the synthesis of pharmaceuticals and other organic compounds. This compound is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, this compound is used in the synthesis of nanomaterials, such as carbon nanotubes, nanowires, and nanorods.
特性
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSCCBYOWTUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656881 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874288-31-0 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
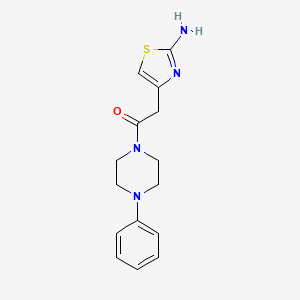
![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)

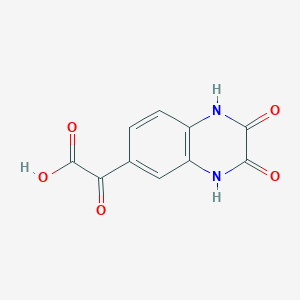

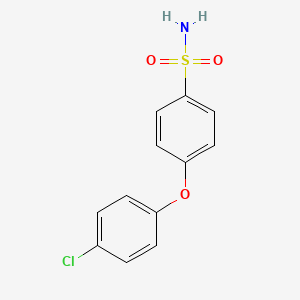
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)

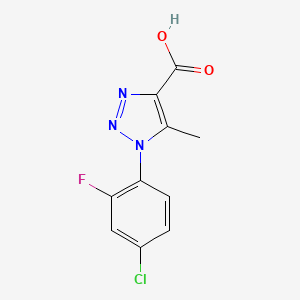
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)
